molecular formula C18H19BBrNO4S B2825668 2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester CAS No. 2377609-06-6

2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester

Cat. No. B2825668
CAS RN: 2377609-06-6
M. Wt: 436.13
InChI Key: MPMRFNVGFJIIOR-UHFFFAOYSA-N
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Description

Boronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are often used in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester” are not available, boronic acids and their derivatives are known to participate in a variety of chemical reactions. For example, they are key intermediates in transition-metal-catalysed bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can vary. For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . The melting point of similar compounds like “4-Bromomethylphenylboronic acid pinacol ester” is around 85-89 °C .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

One significant application of pinacol esters is in palladium-catalyzed cross-coupling reactions. For example, the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates has been reported. This process allows for the efficient production of unsymmetrical 1,3-dienes, demonstrating the versatility of pinacol esters in complex organic synthesis (Takagi et al., 2002).

Phosphorescence Properties of Arylboronic Esters

Another intriguing application is the discovery of phosphorescent properties in simple arylboronic esters. These esters, typically used in Suzuki-Miyaura cross-coupling reactions, exhibit long-lived room-temperature phosphorescence in the solid state, challenging the conventional belief that phosphorescent organic molecules require heavy atoms. This finding suggests potential applications in organic light-emitting devices and as phosphorescent materials (Shoji et al., 2017).

Polymer Synthesis and Material Science

Pinacol esters are also key intermediates in the synthesis of polymers and copolymers with tailored properties. For instance, the use of 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester in Suzuki coupling reactions has led to the production of polymers with high thermal stability and specific light emission properties, indicating their applicability in advanced material science and engineering (Neilson et al., 2007).

Advanced Organic Synthesis Techniques

The versatility of pinacol esters extends to advanced organic synthesis techniques, such as the catalyst-transfer Suzuki–Miyaura coupling reaction for producing hyperbranched polymers. This method allows for precise control over the degree of branching in polymers, opening new pathways for the creation of materials with unique properties (Segawa et al., 2013).

Safety and Hazards

While specific safety and hazard information for “2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester” is not available, it’s important to handle similar compounds with gloves . They may also be classified as combustible solids .

Future Directions

The future directions in the field of boronic acids and their derivatives are promising. They are being explored for their use in various fields such as the synthesis of biologically active compounds . There is a need to find boronic acids that have good water solubility .

properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanyl-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BBrNO4S/c1-17(2)18(3,4)25-19(24-17)15-11-13(21(22)23)7-10-16(15)26-14-8-5-12(20)6-9-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMRFNVGFJIIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BBrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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